Mycophenolic acid b-D-glucuronide structure and properties
Mycophenolic acid b-D-glucuronide structure and properties
Technical Whitepaper: Mycophenolic Acid -D-Glucuronide (MPAG)
Executive Summary
Mycophenolic Acid
Through Enterohepatic Recirculation (EHC), MPAG acts as a physiological reservoir, regenerating active MPA in the gut and producing secondary therapeutic peaks.[1] Furthermore, its accumulation in renal impairment alters the protein-binding dynamics of MPA, necessitating precise monitoring. This guide provides a comprehensive technical analysis of MPAG’s structure, metabolic pathways, transport mechanisms, and quantification standards.
Part 1: Chemical Structure & Physicochemical Properties[2]
MPAG is formed via the glycosidic conjugation of glucuronic acid to the phenolic hydroxyl group of the MPA morpholino moiety. Unlike the minor metabolite AcMPAG (Mycophenolic acid acyl-glucuronide), which is formed at the carboxylic acid group and is reactive/toxic, MPAG is stable and non-reactive.
Structural Specifications
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Common Name | MPAG; Mycophenolic acid 7-O-glucuronide |
| CAS Registry | 31528-44-6 |
| Molecular Formula | |
| Molecular Weight | 496.46 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, Water (pH dependent); Insoluble in non-polar solvents (Hexane) |
| pKa | ~2.9 (Glucuronic acid carboxyl), ~4.5 (MPA carboxyl) |
| LogP | 0.0085 (pH 2); Highly polar at physiological pH |
| Stability | Stable in plasma/saliva for 24h at RT; Hydrolyzes in presence of |
Structural Distinction: MPAG vs. AcMPAG
It is vital for researchers to distinguish between the two glucuronides during analysis:
-
MPAG (7-O-glucuronide): Formed at the phenolic -OH. Inactive. Major metabolite (>90% of AUC).
-
AcMPAG (Acyl-glucuronide): Formed at the carboxylic acid.[2] Reactive. Can form covalent adducts with plasma proteins and is implicated in immunogenicity and GI toxicity.
Part 2: Biosynthesis & Metabolic Pathway
The conversion of MPA to MPAG is a Phase II detoxification reaction primarily occurring in the liver and kidney, followed by a complex recirculation loop that extends the half-life of the parent drug.
Enzymatic Kinetics
-
Primary Enzyme: UGT1A9 (Liver and Kidney).[3]
-
Secondary Enzymes: UGT1A8 and UGT1A10 (Gastrointestinal tract).
-
Mechanism: UGTs transfer glucuronic acid from UDP-glucuronic acid to the 7-hydroxy group of MPA.
Enterohepatic Recirculation (EHC)
MPAG excreted into the bile is not lost. It enters the intestine where gut flora expressing
Visualization: Metabolic & EHC Pathway
Figure 1: The Enterohepatic Recirculation loop. MPAG serves as a reservoir, reconverting to active MPA in the gut via bacterial enzymes.
Part 3: Transporters & Pharmacokinetics
MPAG is a polar organic anion; its movement across membranes is strictly transporter-dependent. Understanding these transporters is essential for predicting Drug-Drug Interactions (DDIs).
Renal Handling
The kidney is the primary elimination route for MPAG.[3][4] In patients with renal impairment (GFR < 25 mL/min), MPAG plasma concentrations can rise 3–6 fold.
-
Basolateral Uptake (Blood
Kidney Cell): Mediated by OAT3 (SLC22A8).-
Interaction Risk: Drugs that inhibit OAT3 (e.g., Probenecid) can reduce MPAG clearance.
-
-
Apical Efflux (Kidney Cell
Urine): Mediated by MRP2 (ABCC2) and MRP4 (ABCC4).-
Interaction Risk: Cyclosporine inhibits MRP2, potentially elevating MPAG levels, though Cyclosporine primarily affects the biliary excretion of MPAG.
-
Protein Binding[7]
-
MPAG: ~82% bound to albumin.[5]
-
The Displacement Effect: In renal failure, accumulated MPAG competes with MPA for albumin binding sites. This increases the free fraction of active MPA, potentially leading to toxicity even if total MPA levels appear normal.
Visualization: Renal Transport Mechanisms
Figure 2: Vectorial transport of MPAG in the renal proximal tubule involving OAT3 uptake and MRP2/4 efflux.
Part 4: Analytical Methodologies
Accurate quantification of MPAG is required to monitor metabolic status and renal clearance. LC-MS/MS is the gold standard, as immunoassays (EMIT) suffer from significant cross-reactivity.
Protocol: LC-MS/MS Quantification
Objective: Simultaneous quantification of MPA and MPAG in human plasma.[6][7]
Reagents:
-
Internal Standards (IS): MPA-d3 and MPAG-d3 (Deuterated standards are crucial to correct for matrix effects).
-
Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Workflow:
-
Sample Prep (Protein Precipitation):
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile containing IS.[8]
-
Vortex (30s) and Centrifuge (10,000g, 10 min).
-
Transfer supernatant to autosampler vial.
-
-
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm).
-
Gradient: 20% B to 90% B over 3 minutes.
-
-
Mass Spectrometry (MS/MS):
Analytical Challenges
-
In-Source Fragmentation: MPAG can fragment back to MPA inside the ion source. If chromatographic separation is not complete, this signals a false increase in MPA levels. Resolution of MPA and MPAG peaks is mandatory.
-
Carryover: MPAG is highly polar but sticky; ensure needle wash includes an organic solvent step.
Part 5: Clinical Implications
Renal Impairment & TDM
In patients with severe renal impairment (GFR < 25 mL/min), MPAG AUC increases significantly.
-
Clinical Action: Monitoring total MPA is insufficient. Clinicians should measure free MPA levels, as the displaced fraction is the biologically active component.
Immunoassay Cross-Reactivity
Commercial immunoassays (e.g., EMIT, CEDIA) utilize antibodies raised against MPA. These antibodies often cross-react with MPAG and AcMPAG.[1][11]
-
Result: Immunoassays overestimate MPA concentrations by 10–50% compared to LC-MS/MS, especially in renal failure patients where MPAG is elevated.
-
Recommendation: Use LC-MS/MS for patients with renal dysfunction or complex co-medications.
References
-
PubChem. (2023). Mycophenolic acid glucuronide (CID 6442661).[12] National Library of Medicine. [Link]
-
Shipkova, M., et al. (2005). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. British Journal of Pharmacology. [Link]
-
Bullingham, R. E., et al. (1998). Pharmacokinetics of mycophenolate mofetil (CellCept). Clinical Pharmacokinetics.[1][5][13] [Link]
-
Picard, N., et al. (2005). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. Drug Metabolism and Disposition.[1][14][5] [Link]
-
El-Sheikh, A. A., et al. (2013). Interaction of immunosuppressive drugs with human organic anion transporter (OAT) 1 and OAT3, and multidrug resistance-associated protein (MRP) 2 and MRP4.[15] Translational Research. [Link]
-
Cremers, S., et al. (2005). Therapeutic drug monitoring of mycophenolate mofetil.[1][9][11] Expert Opinion on Drug Metabolism & Toxicology. [Link]
Sources
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mycophenolic acid O-acyl-glucuronide | C23H28O12 | CID 10028772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Mycophenolic Acid and Metabolites in Patients with Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic role of protein binding of mycophenolic acid and its glucuronide metabolite in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Rapid quantification of mycophenolic acid and its glucuronide in human serum for therapeutic drug monitoring using LC-MS/MS [morressier.com]
- 9. Liquid chromatography-tandem mass spectrometry method for the quantification of mycophenolic acid and its phenolic glucuronide in saliva and plasma using a standardized saliva collection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. PubChemLite - Mycophenolic acid glucuronide (C23H28O12) [pubchemlite.lcsb.uni.lu]
- 13. files.springernature.com [files.springernature.com]
- 14. Pharmacokinetic modeling of enterohepatic circulation of mycophenolic acid in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of immunosuppressive drugs with human organic anion transporter (OAT) 1 and OAT3, and multidrug resistance-associated protein (MRP) 2 and MRP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
